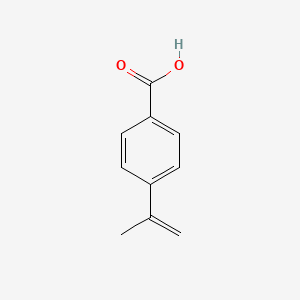

4-(Prop-1-en-2-yl)benzoic acid

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

1830-69-9 |

|---|---|

分子式 |

C10H10O2 |

分子量 |

162.18 g/mol |

IUPAC 名称 |

4-prop-1-en-2-ylbenzoic acid |

InChI |

InChI=1S/C10H10O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-6H,1H2,2H3,(H,11,12) |

InChI 键 |

YUCOVHFIYPJDDN-UHFFFAOYSA-N |

规范 SMILES |

CC(=C)C1=CC=C(C=C1)C(=O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Prop 1 En 2 Yl Benzoic Acid and Its Precursors

Palladium-Mediated Cross-Coupling Strategies for Arylalkene Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. numberanalytics.comnobelprize.orgresearchgate.net These reactions are particularly valuable for constructing the arylalkene scaffold of 4-(prop-1-en-2-yl)benzoic acid.

Suzuki-Miyaura Coupling with Organoboron Reagents (e.g., Potassium Trifluoro(prop-1-en-2-yl)borate)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. numberanalytics.comfishersci.comlibretexts.org In the synthesis of this compound, a key step involves the coupling of an aryl halide, such as a 4-halobenzoic acid derivative, with an isopropenylboron species.

A particularly effective organoboron reagent for this transformation is potassium trifluoro(prop-1-en-2-yl)borate (B12937124). frontierspecialtychemicals.comnih.gov These trifluoroborate salts offer several advantages over other boron reagents like boronic acids, including enhanced stability and ease of handling. tcichemicals.com The reaction typically proceeds in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the potassium trifluoro(prop-1-en-2-yl)borate and subsequent reductive elimination to yield the desired product and regenerate the catalyst. numberanalytics.comnobelprize.org

The general reaction scheme is as follows:

A representative scheme of the Suzuki-Miyaura coupling reaction.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired product in a Suzuki-Miyaura coupling. chemistryviews.orgrsc.org Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection: The choice of the palladium source and the associated ligand is critical. numberanalytics.com While simple palladium salts can be effective, the use of pre-formed catalysts or the in-situ generation of catalytic species with specific phosphine (B1218219) ligands often leads to improved results. researchgate.netrsc.org Ligands such as triphenylphosphine (B44618) (PPh₃) and more specialized biaryl phosphine ligands can enhance catalyst stability and activity. researchgate.net The selection is often based on the specific substrates and desired reaction conditions. numberanalytics.com

Base and Solvent Effects: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling. tcichemicals.com Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄). mdpi.comscielo.br The choice of solvent is also important, with common options including ethereal solvents like 1,4-dioxane (B91453) or alcoholic solvents. mdpi.comscielo.br The optimal combination of base and solvent depends on the specific reactants and catalyst system being employed.

Recent advancements have seen the use of machine learning to optimize reaction conditions for Suzuki-Miyaura couplings, allowing for the efficient navigation of the vast parameter space to identify conditions that provide high yields across a broad range of substrates. chemistryviews.org

| Parameter | Common Choices | Role in Reaction |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | PPh₃, Biaryl phosphines | Stabilizes the palladium catalyst and influences its reactivity. researchgate.net |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the organoboron reagent for transmetalation. tcichemicals.com |

| Solvent | 1,4-Dioxane, Toluene, DMF, Isopropanol/Water | Solubilizes reactants and influences reaction kinetics. |

| Boron Reagent | Boronic acids, Boronic esters, Organotrifluoroborates | Source of the isopropenyl group. rsc.org |

Hydrolysis and Carboxylic Acid Generation from Ester Intermediates

In many synthetic routes towards this compound, the carboxyl group is protected as an ester, for instance, a methyl or ethyl ester. rsc.org This strategy is employed to prevent unwanted side reactions of the carboxylic acid functionality during the palladium-catalyzed coupling step. The final step in these syntheses is the deprotection of the ester to yield the target carboxylic acid.

This transformation is typically achieved through hydrolysis, which can be carried out under either acidic or basic conditions. sserc.org.uk

Alkaline Hydrolysis: A common method involves heating the ester intermediate with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). sserc.org.uk This saponification reaction produces the corresponding carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to precipitate the desired this compound. sserc.org.uk The purified product can then be isolated by filtration.

Novel Synthetic Routes for the Introduction of the Isopropenyl Group

While the Suzuki-Miyaura coupling is a powerful tool, researchers continue to explore alternative and potentially more efficient methods for introducing the isopropenyl moiety. These novel routes often focus on different types of coupling partners or catalytic systems.

One area of investigation involves the use of other organometallic reagents as the isopropenyl source in cross-coupling reactions. Additionally, methods that proceed via different mechanisms, such as those involving C-H activation, are of significant interest in modern organic synthesis. nih.gov The development of new isopropenylating agents that are stable, readily available, and highly reactive in cross-coupling reactions remains an active area of research. researchgate.net

Chemo- and Regioselective Synthesis Considerations

When synthesizing complex molecules like this compound, achieving high levels of chemo- and regioselectivity is paramount. uni-muenchen.de

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, it is crucial that the cross-coupling reaction occurs at the desired carbon-halogen bond without affecting other functional groups present in the molecule, such as the carboxylic acid (or its ester form). The mild conditions of the Suzuki-Miyaura reaction are generally tolerant of a wide range of functional groups, contributing to its high chemoselectivity. nobelprize.org

Regioselectivity: This pertains to the control of the position at which the reaction occurs. For the synthesis of this compound, the isopropenyl group must be introduced specifically at the para-position of the benzoic acid ring. This is typically ensured by starting with a 4-substituted benzoic acid derivative, such as 4-bromobenzoic acid or its corresponding ester. The palladium-catalyzed cross-coupling reaction then proceeds specifically at the carbon-halogen bond, ensuring the correct regiochemistry of the final product.

The careful selection of starting materials and reaction conditions is essential to control these selectivity aspects and ensure the efficient and precise construction of the target molecule.

Chemical Reactivity and Transformation Mechanisms of 4 Prop 1 En 2 Yl Benzoic Acid

Electrophilic and Nucleophilic Reactions of the Benzoic Acid Moiety

The benzoic acid portion of the molecule, consisting of a carboxyl group attached to a benzene (B151609) ring, is a primary site for various chemical transformations. The reactivity of this group is influenced by the electronic properties of the para-substituted prop-1-en-2-yl group.

Esterification and Amidation Reactions

The carboxylic acid functional group is amenable to standard derivatization reactions such as esterification and amidation. These reactions proceed through nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon of the carboxyl group.

Esterification: This process involves reacting 4-(prop-1-en-2-yl)benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding ester. For instance, reaction with methanol (B129727) under reflux conditions would yield methyl 4-(prop-1-en-2-yl)benzoate. The structure of this compound suggests it can readily participate in such reactions to form various ester derivatives, which are of interest in organic synthesis. cymitquimica.com

Amidation: Similarly, amidation can be achieved by reacting the benzoic acid with an amine. This typically requires converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, or using coupling agents. The resulting amides are stable functional groups found in numerous biologically active molecules and materials. researchgate.net The synthesis of various N-substituted benzamide (B126) derivatives is a well-established area of chemistry. google.com

Table 1: Representative Conditions for Esterification and Amidation

| Reaction | Reagents & Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Alkyl 4-(prop-1-en-2-yl)benzoate |

| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine (Primary or Secondary) | N-substituted 4-(prop-1-en-2-yl)benzamide | | Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | N-substituted 4-(prop-1-en-2-yl)benzamide |

Decarboxylative Transformations of Benzoic Acids

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. The ease of this reaction for benzoic acids is highly dependent on the other substituents on the aromatic ring.

For unsubstituted benzoic acid, decarboxylation is generally slow, requiring high temperatures (e.g., 400 °C) and resulting in low conversion rates. nist.gov However, the presence of activating groups, particularly an ortho or para hydroxyl group, can dramatically increase the rate of decarboxylation to near completion under similar conditions. nist.gov The prop-1-en-2-yl group is generally considered to be weakly activating or deactivating depending on the reaction type, suggesting that the decarboxylation of this compound would likely be more facile than unsubstituted benzoic acid but less so than hydroxybenzoic acids.

Recent research has explored novel, milder methods for decarboxylation. One such method involves electrospraying an aqueous solution of the benzoic acid to form microdroplets, which facilitates catalyst-free decarboxylation at room temperature. researchgate.net Another approach utilizes a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea, which acts as both a catalyst and a solvent, to achieve high yields of phenolic products from hydroxybenzoic acids under mild conditions. researchgate.net

The mechanism of benzoic acid decarboxylation can vary significantly with the reaction conditions and substrate structure. For hydroxy-activated benzoic acids, studies suggest that after electrophilic halogenation, the resulting carboxyphenol can undergo an additional halogenation at the ipso-position (the carbon atom bearing the carboxyl group). acs.org This is followed by the elimination of carbon dioxide to yield the halogenated phenol. acs.org

In catalyst-free methods, such as those using electrosprayed microdroplets, mechanistic studies involving 18O labeling and radical trapping have been employed to elucidate the pathway, suggesting a potential radical mechanism for the transformation of benzoic acid to phenol. researchgate.net For heteroaromatic carboxylic acids, silver carbonate in DMSO has been shown to be an effective catalytic system for protodecarboxylation, a process that replaces the carboxyl group with a hydrogen atom. organic-chemistry.org

The intermediates formed during decarboxylation are key to understanding the product distribution. In the decarboxylation of unactivated benzoic acids under liquefaction-relevant conditions, coupling of the resulting phenyl fragments (radical or ionic) is generally a minor side reaction. nist.gov This suggests that under these specific conditions, the intermediates are not prone to self-reaction.

However, under strongly oxidizing conditions, such as in the absence of radical scavengers, coupling reactions can become significant. nist.gov The decarboxylation of activated benzoic acids, such as those with hydroxyl groups, yields phenolic products that are themselves susceptible to subsequent electrophilic reactions, which can lead to cross-linking. nist.gov In decarboxylative halogenation reactions, the stability of the intermediate is crucial. While electron-rich aromatic acids often undergo electrophilic ring halogenation instead of the desired decarboxylation, nitro-substituted benzoic acids can provide useful amounts of the corresponding aryl halides, indicating the influence of substituents on the reaction pathway. acs.org

Reactions Involving the Prop-1-en-2-yl Alkene Moiety

The prop-1-en-2-yl (isopropenyl) group provides a second site of reactivity within the molecule, distinct from the benzoic acid moiety. Its exocyclic double bond is susceptible to a range of addition reactions.

Electrophilic Additions and Functionalization Reactions

The double bond of the alkene can react with various electrophiles. This reactivity allows for the introduction of new functional groups onto the side chain, enhancing the synthetic utility of the parent molecule. cymitquimica.com For example, the alkene moiety offers a site for electrophilic additions like bromination. vulcanchem.com

The reaction of this compound with an electrophile such as bromine (Br₂) would be expected to proceed via a bromonium ion intermediate, followed by nucleophilic attack to yield a dibrominated product on the side chain. Similarly, hydrohalogenation with HBr would lead to the formation of 4-(2-bromopropan-2-yl)benzoic acid, following Markovnikov's rule where the bromine atom adds to the more substituted carbon of the double bond. The presence of the bromine atom in such products introduces a site for further nucleophilic substitution or cross-coupling reactions.

Table 2: Potential Electrophilic Addition Reactions of the Alkene Moiety

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Halogenation | Br₂ in CCl₄ | 4-(1,2-dibromopropan-2-yl)benzoic acid |

| Hydrohalogenation | HBr | 4-(2-bromopropan-2-yl)benzoic acid |

| Hydration | H₂O, H₂SO₄ (cat.) | 4-(2-hydroxypropan-2-yl)benzoic acid |

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring. wikipedia.orgiitk.ac.in In this context, the alkene of the isopropenyl group in this compound serves as the dienophile. The reactivity of a dienophile is significantly influenced by the electronic nature of its substituents. libretexts.org

Typically, the reaction proceeds most efficiently when the dienophile possesses electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for interaction with the diene's Highest Occupied Molecular Orbital (HOMO). The benzoic acid group is electron-withdrawing, which should, in principle, activate the isopropenyl group as a dienophile for "normal-demand" Diels-Alder reactions. wikipedia.orglibretexts.org

A general scheme for such a reaction is as follows:

Diene: A conjugated diene (e.g., 1,3-Butadiene, Cyclopentadiene).

Dienophile: this compound.

Reaction: The diene adds across the double bond of the isopropenyl group.

Product: A substituted cyclohexene ring is formed, retaining the stereochemistry of the reactants. pressbooks.pub

For cyclic dienes like cyclopentadiene, the reaction is known to favor the formation of the endo product due to secondary orbital interactions in the transition state. libretexts.org While specific documented examples for this compound are not prevalent, its electronic structure suggests it would be a viable dienophile, particularly with electron-rich dienes.

Polymerization Mechanisms Initiated by the Alkene Group

The isopropenyl group of this compound is a vinyl functional group, making the molecule a monomer suitable for addition polymerization. Similar to other styrene (B11656) derivatives, polymerization can be initiated through various mechanisms, including free-radical, cationic, or anionic pathways, leading to a long polymer chain. libretexts.orgcsbsju.edu

Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers.

Initiation: A radical initiator (e.g., a peroxide) decomposes to form free radicals. This radical adds to the double bond of the isopropenyl group, creating a new, more stable benzylic radical.

Propagation: The newly formed radical attacks another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight.

Termination: The growing chains are terminated by combination or disproportionation of two radicals.

Cationic Polymerization: This mechanism is effective for alkenes that can form stable carbocations.

Initiation: A strong acid or Lewis acid initiates the process by adding to the isopropenyl double bond, generating a stable tertiary benzylic carbocation. csbsju.edu

Propagation: The carbocation reacts with the double bond of another monomer molecule. This process continues, propagating the cationic charge to the end of the growing chain.

Termination: The chain growth is terminated when the carbocation is neutralized, for instance, by losing a proton.

The inclusion of 4-isopropenylbenzoic acid as a monomer in catalytic polymerization processes has been noted in patent literature, highlighting its utility in creating copolymers with specific architectures and functionalities. google.comgoogle.com

Metal-Catalyzed Transformations and C-H Functionalization Strategies

The benzoic acid functional group is a powerful directing group in modern organic synthesis, enabling regioselective C-H bond functionalization, particularly with transition metal catalysts.

Rhodium-Catalyzed Oxidative Couplings with Related Benzoic Acid Derivatives

Rhodium catalysis has emerged as a powerful tool for the oxidative coupling of benzoic acids with unsaturated partners like alkenes and alkynes. nih.gov The carboxylic acid group acts as an effective directing group, guiding the catalyst to activate the C-H bond at the ortho position of the benzene ring. scispace.comnih.gov

The general mechanism for the oxidative coupling of a benzoic acid with an alkyne proceeds as follows: scispace.com

Coordination: The rhodium(III) catalyst coordinates to the carboxylate group of the benzoic acid.

C-H Activation/Cyclometalation: The catalyst mediates the cleavage of the ortho C-H bond, forming a five-membered rhodacycle intermediate.

Migratory Insertion: The alkyne inserts into the Rh-C bond of the intermediate.

Reductive Elimination: The C-C and C-O bonds are formed, releasing the isocoumarin (B1212949) product and regenerating a Rh(I) species.

Oxidation: An oxidant (often a copper salt like Cu(OAc)₂) re-oxidizes the Rh(I) back to the active Rh(III) state to complete the catalytic cycle. nih.govnih.gov

This methodology provides efficient access to valuable heterocyclic structures like isocoumarins and 3-ylidenephthalides. nih.govacs.org Research has demonstrated that a variety of substituted benzoic acids and alkynes are compatible with these reaction conditions. researchgate.netacs.org

| Parameter | Description |

|---|---|

| Catalyst | [Cp*RhCl₂]₂ or related Rh(III) complexes |

| Oxidant | Cu(OAc)₂·H₂O (can be catalytic under air) or Ag₂CO₃ |

| Solvent | o-xylene, DMF, or other high-boiling solvents |

| Temperature | Typically elevated temperatures (e.g., refluxing o-xylene) |

| Key Intermediate | Cyclometalated rhodacycle |

Friedel-Crafts Type Reaction Mechanisms Involving Benzoic Acid Systems

The Friedel-Crafts reaction is a classic method for electrophilic aromatic substitution. However, it fails with strongly deactivated aromatic rings. quora.com The carboxylic acid group in benzoic acid is a powerful deactivating group due to its electron-withdrawing nature. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction readily complexes with the lone pairs on the carboxyl oxygen atoms. stackexchange.com This complexation further deactivates the ring, preventing the electrophilic attack required for alkylation or acylation. quora.com

Therefore, direct Friedel-Crafts reactions on the aromatic ring of this compound are not expected to be successful under standard conditions. An alternative approach to functionalize the ring would involve first performing the Friedel-Crafts reaction on a precursor with an activating group (like toluene) and then oxidizing the alkyl group to a carboxylic acid in a subsequent step. doubtnut.com

Interestingly, benzoic acid can play a different role in related transformations. In certain asymmetric intramolecular Friedel-Crafts-type reactions, benzoic acid has been used as a co-catalytic additive to enhance reaction efficiency and stereoselectivity. researchgate.net

Stereochemical Control in Reactions Involving the Isopropenyl Group

Achieving stereochemical control in reactions is a central goal of modern organic synthesis. york.ac.uk For this compound, the prochiral double bond of the isopropenyl group presents an opportunity for asymmetric transformations, such as hydrogenation or epoxidation, to create a new stereogenic center. nih.gov

A key strategy for controlling stereochemistry is the use of chiral catalysts. Asymmetric hydrogenation is a prime example. In this reaction, a chiral metal complex transfers hydrogen atoms to the two faces of the double bond at different rates, leading to an excess of one enantiomer of the product.

A documented example is the asymmetric hydrogenation of 4-isopropenylbenzoic acid using a chiral ruthenium catalyst. This reaction demonstrates the effective conversion of the prochiral alkene into a chiral alkane with high enantioselectivity.

| Reaction | Substrate | Catalyst | Conditions | Product |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 4-Isopropenylbenzoic acid | (R)-BINAP-Ru (0.5 mol%) | 50 atm H₂, 60 °C | (R)-4-isopropylbenzoic acid |

The stereochemical outcome is dictated by the specific chiral ligand coordinated to the metal center. msu.edu By carefully selecting the catalyst and reaction conditions, chemists can direct the reaction towards the desired stereoisomer, a principle that is fundamental to the synthesis of pharmaceuticals and other complex chiral molecules. nih.gov

Derivatives and Structural Analogs of 4 Prop 1 En 2 Yl Benzoic Acid

Systematic Modification of the Carboxylic Acid Functionality

The carboxylic acid group of 4-(prop-1-en-2-yl)benzoic acid is a prime site for chemical derivatization, most commonly through esterification and amidation reactions. These modifications alter the polarity, solubility, and biological activity of the parent molecule.

Esterification is a fundamental transformation that converts the carboxylic acid into an ester. This is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or a solid-supported acid like Dowex H+. nih.gov The choice of alcohol can range from simple alkyl alcohols to more complex polyols, allowing for the introduction of a wide variety of functional groups. google.com Metal-containing catalysts, including tin and titanium compounds, are also employed to facilitate the reaction, often under conditions that involve the removal of water to drive the equilibrium towards the ester product. google.com

Amide formation represents another critical modification, yielding compounds with distinct chemical and biological profiles. Direct condensation of this compound with a primary or secondary amine can be achieved using various coupling agents or catalysts. organic-chemistry.orgsciepub.com For instance, titanium(IV) chloride (TiCl₄) can mediate the direct amidation in pyridine, providing a general route to a wide range of amides. nih.gov Other methods involve the use of boronic acid derivatives as catalysts or the in-situ activation of the carboxylic acid with reagents like acetylenes in the presence of a ruthenium catalyst. nih.gov These approaches offer high functional group tolerance and are applicable to a broad spectrum of amines. nih.govrsc.org

The following table summarizes common methods for the modification of the carboxylic acid functionality:

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 4-(Prop-1-en-2-yl)benzoate Ester |

| Amidation | Amine (R'R''NH), Coupling Agent or Catalyst (e.g., TiCl₄), Heat | N-Substituted 4-(prop-1-en-2-yl)benzamide |

Functionalization and Derivatization of the Prop-1-en-2-yl Group

The prop-1-en-2-yl (isopropenyl) group provides a reactive handle for a variety of chemical transformations, enabling the introduction of new functional groups and stereocenters.

Epoxidation for Stereochemical Assignment

Epoxidation of the double bond in the isopropenyl group leads to the formation of an oxirane ring. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the resulting epoxide can be influenced by the presence of chiral catalysts or directing groups within the molecule. khanacademy.org

In the context of chiral molecules, stereoselective epoxidation is a powerful tool for assigning the absolute configuration of stereocenters. google.com For instance, the Sharpless asymmetric epoxidation, which utilizes a titanium catalyst in the presence of a chiral diethyl tartrate, is highly effective for the enantioselective epoxidation of allylic alcohols. libretexts.org While this compound itself is not an allylic alcohol, derivatives incorporating a nearby hydroxyl group could be subjected to such methods. The facial selectivity of the epoxidation can provide crucial information for determining the stereochemistry of the molecule. nih.govnih.gov The stereochemical outcome of the epoxidation is governed by the specific catalyst and reaction conditions employed. khanacademy.org

Halogenated Derivatives (e.g., 2-Fluoro-4-(prop-1-en-2-yl)benzoic acid)

The introduction of halogen atoms onto the aromatic ring of this compound can significantly alter its electronic properties and biological activity. Fluorine, in particular, is a common substituent in medicinal chemistry due to its small size, high electronegativity, and ability to form strong bonds with carbon.

An example of a halogenated derivative is 2-Fluoro-4-(prop-1-en-2-yl)benzoic acid . bldpharm.com The synthesis of such compounds can be approached through various fluorination strategies. Nucleophilic fluorination of appropriately substituted precursors is a common method for introducing fluorine into aromatic rings. arkat-usa.org For instance, the synthesis of 2-amino-4-fluorobenzoic acid can be achieved from a 4-fluorohalogenobenzoic acid precursor through nitration followed by catalytic reduction. google.com Similar multi-step synthetic sequences, starting from commercially available fluorinated benzoic acid derivatives, can be envisioned for the preparation of 2-fluoro-4-(prop-1-en-2-yl)benzoic acid. ossila.comorgsyn.org

Analogous Structures with Different Unsaturated Side Chains (e.g., Alkyne Analogs)

Replacing the isopropenyl group with other unsaturated functionalities, such as an alkyne, generates structural analogs with different geometric and electronic properties. Alkyne-containing benzoic acid derivatives are valuable building blocks in organic synthesis and medicinal chemistry.

The synthesis of 4-alkynylbenzoic acids can be achieved through various cross-coupling reactions. For example, Sonogashira coupling of a halogenated benzoic acid derivative with a terminal alkyne in the presence of a palladium and copper catalyst is a widely used method. A facile synthesis of ethynylated benzoic acid derivatives has been reported using ethynyltrimethylsilane as the alkyne source. acs.org These synthetic strategies allow for the introduction of a variety of alkyne functionalities at different positions on the benzoic acid scaffold, providing access to a range of structural analogs of this compound. researchgate.net

Integration of this compound into Complex Molecular Architectures

The this compound moiety can be incorporated as a structural subunit into more complex molecules, such as natural product derivatives. This approach allows for the modification of the biological activity and physicochemical properties of the parent natural product.

Betulinic Acid Derivatives Incorporating the Isopropenylbenzoic Acid Moiety

Betulinic acid is a naturally occurring pentacyclic triterpenoid (B12794562) with a range of biological activities, including anticancer properties. Its structure features several reactive sites, including a carboxylic acid at C-28 and a hydroxyl group at C-3, which are amenable to chemical modification. mdpi.com

The isopropenylbenzoic acid moiety can be incorporated into the betulinic acid scaffold through ester or amide linkages. For example, the carboxylic acid of this compound can be coupled with the C-3 hydroxyl group of a betulinic acid derivative to form an ester. Alternatively, it can be linked to a C-3 amino-modified betulinic acid derivative to form an amide bond. nih.gov The synthesis of such hybrid molecules allows for the exploration of new chemical space and the potential development of novel therapeutic agents with enhanced or modified biological profiles. nih.govfrontiersin.org

Chalcone (B49325) Derivatives with Benzoic Acid Rings

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. researchgate.net When one of these aromatic rings is a benzoic acid moiety, a unique subclass of chalcone derivatives is formed. These compounds have garnered significant interest due to their diverse biological activities. dergipark.org.trnih.gov

The synthesis of chalcones containing a benzoic acid ring is often achieved through the Claisen-Schmidt condensation reaction. researchgate.netdergipark.org.tr This reaction typically involves the base-catalyzed condensation of a substituted ketone with an aromatic aldehyde, in this case, 4-formylbenzoic acid. researchgate.netdergipark.org.tr The resulting E-4-(3-oxo-3-(substituted)prop-1-en-1-yl)benzoic acid derivatives are a key focus of research. researchgate.netdergipark.org.tr The yields for such syntheses can range from approximately 40% to 68%. researchgate.netdergipark.org.tr

A study detailing the synthesis of a series of these chalcone derivatives reported their characterization using various spectroscopic methods. dergipark.org.tr For instance, the infrared (IR) spectra of these compounds typically show a characteristic aromatic C-H stretching band between 2923 and 3278 cm⁻¹, an acidic C=O stretching band at 1668-1688 cm⁻¹, and a ketone C=O stretching band in the range of 1604-1661 cm⁻¹. dergipark.org.tr

The structure-activity relationships of these compounds have been a subject of investigation. For example, the differentiation-inducing activity of (E)-chalcone-4-carboxylic acids on human promyelocytic leukemia cells (HL-60) has been studied. nih.gov It was found that substituting the chalcone structure with bulky alkyl groups could enhance this activity. nih.gov Two notable examples with activity several times higher than retinoic acid are (E)-4-[3-(3,5-di-tert-butylphenyl)-3-oxo-1-propenyl]benzoic acid (Ch55) and (E)-4-[3-oxo-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid (Ch80). nih.gov

Below is a table summarizing some synthesized chalcone derivatives with benzoic acid rings and their properties:

| Compound Name | Yield (%) | Melting Point (°C) | Molecular Mass (m/z) [M]+ |

| (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid | 39.71 | 191.4 | 321.90 |

| (E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid | 46.80 | 178.5 | 336.90 |

| (E)-4-(3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid | 68.00 | 162.9 | 456.80 |

Data sourced from a study on the synthesis and biological activities of new hybrid chalcones with a benzoic acid ring. researchgate.net

Hybrid Compounds for Specific Chemical Probe Synthesis

Benzoic acid derivatives serve as versatile scaffolds for the synthesis of hybrid compounds designed as chemical probes for biological research. These probes are instrumental in studying biological targets and pathways.

One example of such a hybrid compound is 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid. This molecule is a trifunctional building block that incorporates three key chemical moieties: a light-activated benzophenone (B1666685) group, an alkyne tag, and a carboxylic acid synthetic handle. celluars.com When this building block is attached to a ligand or pharmacophore via its carboxylic acid linker, it enables UV light-induced covalent modification of a biological target. celluars.com The alkyne tag then allows for downstream applications, such as linking to reporter molecules. celluars.com

Another class of hybrid compounds derived from benzoic acid involves the integration of a 1,2,4-triazole (B32235) ring. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and evaluated for their potential as anticancer agents. nih.govrsc.org The synthesis of these hybrids can be achieved by reacting 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate. nih.gov Some of these hybrid compounds have demonstrated potent inhibitory activities against cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma). nih.govrsc.org Notably, some of the most potent compounds in this series showed weak cytotoxic effects toward normal cells, suggesting a degree of selectivity. nih.govrsc.org Further investigation revealed that these compounds could inhibit cancer cell proliferation by inducing apoptosis. nih.govrsc.org

The following table presents key information on some hybrid compounds based on benzoic acid for chemical probe synthesis:

| Compound Name | Key Features | Application |

| 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid | Benzophenone, Alkyne tag, Carboxylic acid | UV-induced covalent modification of biological targets |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | 1,2,4-triazole ring, Benzoic acid moiety | Anticancer agent development, Apoptosis induction |

Formation of Polymeric Structures from Benzoic Acid Derivatives

Benzoic acid and its derivatives can be utilized in the formation of various polymeric structures, leading to materials with unique properties and potential applications. These can range from polymeric salts to complex polyesters.

One area of research involves the creation of polymeric salts by combining amine-containing polymers with benzoic acids. researchgate.netscielo.org.mx For example, systems consisting of poly(N,N-dimethylaminoethyl methacrylate) [poly(DMAEMA)] and various benzoic acids have been studied. researchgate.net The morphology of these mixed systems is highly dependent on the specific type of benzoic acid used. researchgate.net In some cases, the addition of certain benzoic acids can induce partial crystallinity in an otherwise amorphous polymer like poly(DMAEMA). researchgate.net When polyethylene (B3416737) films are grafted with poly(N,N-dimethylaminopropyl methacrylamide), they can form stable polymeric salts with benzoic acids that have long substituents. scielo.org.mx These materials have been observed to exhibit mesophases (liquid crystalline phases) at temperatures below the melting point of polyethylene. scielo.org.mx

Benzoic acid can also be incorporated into the crystalline structure of certain polymers. For instance, syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO) can form co-crystalline phases with benzoic acid. mdpi.com Infrared spectroscopy studies have shown that within the crystalline channels of the ε form of sPS and the α form of PPO, benzoic acid is predominantly present as a dimer. mdpi.com In contrast, within the crystalline cavities of the δ form of sPS, benzoic acid exists as isolated molecules. mdpi.com This demonstrates that the nanoporous-crystalline structure of the δ form of sPS can not only prevent the aggregation of additives but also lead to the segregation of monomeric benzoic acid. mdpi.com

Furthermore, benzoic acid derivatives can be used as monomers in polymerization reactions to form polyesters. For example, 4-acetoxybenzoic acid can undergo polymerization to create aromatic polyesters. titech.ac.jp The polymerization of 4-acetoxybenzoic acid and 4-(4-acetoxyphenyl)benzoic acid can proceed via reaction-induced crystallization of oligomers, leading to the formation of polyester (B1180765) crystals with specific morphologies. titech.ac.jp Multicomponent reactions, such as the Ugi four-component reaction, have also been employed to synthesize polymers using benzoic acid as one of the components, alongside an amine, an isocyanide, and an aldehyde. researchgate.net

The table below summarizes different approaches to forming polymeric structures from benzoic acid derivatives:

| Polymer System | Benzoic Acid Derivative | Key Findings |

| Polymeric Salts | Various benzoic acids with poly(DMAEMA) or grafted polyethylene | Morphology depends on the benzoic acid; can induce crystallinity and mesophases. researchgate.netscielo.org.mx |

| Co-crystalline Phases | Benzoic acid with syndiotactic polystyrene (sPS) or poly(2,6-dimethyl-1,4-phenylene)oxide (PPO) | Benzoic acid can exist as dimers or isolated molecules within the polymer's crystalline structure. mdpi.com |

| Polyesters | 4-Acetoxybenzoic acid, 4-(4-Acetoxyphenyl)benzoic acid | Polymerization can lead to the formation of polyester crystals with controlled morphology. titech.ac.jp |

| Multicomponent Polymerization | Benzoic acid in Ugi four-component reaction | A versatile method for creating polymers with functional side chains. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 4 Prop 1 En 2 Yl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 4-(prop-1-en-2-yl)benzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as two doublets in the range of 7.5-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring. The vinyl protons of the prop-1-en-2-yl group are expected to appear as singlets around 5.0-5.5 ppm. The methyl protons would likely be observed as a singlet further upfield, around 2.1 ppm. The acidic proton of the carboxylic acid group would present as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons would appear between 125-150 ppm, with the carbon attached to the carboxyl group (ipso-carbon) and the carbon attached to the propenyl group appearing at the lower field end of this range. The sp² carbons of the vinyl group are anticipated around 110-145 ppm, and the methyl carbon would resonate at a higher field, typically around 20-25 ppm.

Expected ¹H and ¹³C NMR Data (Hypothetical) This table is based on estimations and data from similar compounds. Actual experimental values may vary.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad s) | ~172 |

| Aromatic CH (ortho to COOH) | ~8.0 (d) | ~130 |

| Aromatic CH (meta to COOH) | ~7.5 (d) | ~128 |

| Aromatic C (ipso-COOH) | - | ~132 |

| Aromatic C (ipso-propenyl) | - | ~148 |

| Vinyl (=CH₂) | ~5.4 (s), ~5.1 (s) | ~115 |

| Vinyl quaternary C | - | ~142 |

Two-Dimensional NMR Techniques (e.g., HSQC, DEPT, NOESY for Stereochemistry)

To unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR techniques are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would confirm the assignments of the aromatic, vinyl, and methyl groups.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum would only show signals for CH carbons. This would be particularly useful for confirming the assignments of the aromatic CH groups and the vinyl CH₂.

NOESY (Nuclear Overhauser Effect Spectroscopy): For this compound, a NOESY experiment could reveal through-space correlations between protons. For instance, correlations might be observed between the methyl protons and the ortho protons of the benzene ring, providing insights into the preferred conformation of the molecule.

Variable Temperature NMR for Conformational Studies

Variable temperature (VT) NMR studies could be employed to investigate the rotational dynamics around the single bond connecting the propenyl group to the benzene ring. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the chemical shifts or line shapes of the signals, which could indicate the presence of different conformers and allow for the determination of the energy barrier to rotation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. A strong, sharp absorption band around 1680-1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C=C stretching vibrations of the aromatic ring and the vinyl group would likely appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinyl protons would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic/Vinyl) | 3010-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-2960 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic/Vinyl) | 1450-1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorptions in the UV region. The spectrum would likely show strong absorptions corresponding to π → π* transitions of the conjugated system, which includes the benzene ring, the vinyl group, and the carbonyl group. Typically, benzoic acid derivatives show a primary absorption band (B-band) around 230 nm and a secondary, less intense band (C-band) around 270-280 nm. nih.gov The extended conjugation from the prop-1-en-2-yl group might cause a slight red shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzoic acid.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₀O₂), the molecular ion peak [M]⁺• would be expected at an m/z (mass-to-charge ratio) of 162.18.

The fragmentation pattern would likely involve the loss of characteristic neutral fragments. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, mass 17) to give an [M-17]⁺ ion, and the loss of a carboxyl group (•COOH, mass 45) to give an [M-45]⁺ ion. The loss of a methyl group (•CH₃, mass 15) from the propenyl substituent is also a plausible fragmentation pathway. The base peak in the spectrum might correspond to a stable acylium ion or a tropylium-like ion formed after fragmentation.

Table of Compound Names

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This method is indispensable for elucidating the detailed molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the solid state. Although a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) at the time of this writing, a comprehensive understanding of its probable solid-state structure can be inferred from the well-documented crystallographic data of benzoic acid and its closely related derivatives.

A predominant and characteristic structural motif observed in the crystal structures of the vast majority of carboxylic acids, including benzoic acid and its derivatives, is the formation of centrosymmetric dimers. researchgate.net These dimers are formed through robust hydrogen bonding between the carboxylic acid functional groups of two adjacent molecules. This interaction typically involves the hydroxyl proton of one carboxyl group hydrogen bonding to the carbonyl oxygen of the neighboring molecule, and vice versa, creating a stable eight-membered ring.

In the case of this compound, the substituent at the para position is an isopropenyl group. A closely related analogue for which crystallographic data is available is 4-vinylbenzoic acid. researchgate.net Studies on 4-vinylbenzoic acid have shown that the vinyl group's conformation relative to the phenyl ring can be temperature-dependent. researchgate.net At low temperatures, the vinyl group is nearly coplanar with the phenyl ring, which maximizes π-conjugation. researchgate.net As the temperature increases, thermal energy can induce a larger-amplitude torsional motion, leading to a degree of conformational disorder where the vinyl group is no longer coplanar with the ring. researchgate.net It is reasonable to anticipate a similar conformational behavior for the isopropenyl group in this compound.

To illustrate the typical crystallographic parameters for related compounds, the following table presents representative data for benzoic acid and a substituted benzoic acid derivative.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Features |

| Benzoic Acid | Monoclinic | P2₁/c | a = 5.51 Å, b = 5.14 Å, c = 21.96 Å, β = 97.4° | Forms centrosymmetric hydrogen-bonded dimers. researchgate.net |

| 4-Vinylbenzoic Acid | Monoclinic | P2₁/n | a = 7.64 Å, b = 6.13 Å, c = 16.51 Å, β = 95.9° | Exhibits temperature-dependent conformation of the vinyl group. researchgate.net |

| 4-Butoxybenzoic Acid | Triclinic | P-1 | a = 7.74 Å, b = 10.68 Å, c = 14.28 Å, α = 95.5°, β = 108.4°, γ = 102.6° | Molecules form hydrogen-bonded dimers with different conformations for the two independent molecules in the asymmetric unit. rsc.org |

These examples underscore the prevalence of hydrogen-bonded dimers and provide a foundation for predicting the solid-state structural characteristics of this compound. A definitive crystal structure determination through single-crystal X-ray diffraction would be necessary to confirm these expected features and to provide precise metric parameters for this specific compound.

Computational and Theoretical Investigations of 4 Prop 1 En 2 Yl Benzoic Acid

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the quantum chemical properties of organic molecules. actascientific.comnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing molecules like 4-(prop-1-en-2-yl)benzoic acid. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy conformation on the potential energy surface. researchgate.net

These studies typically involve geometry optimization, where the bond lengths, bond angles, and dihedral angles are systematically adjusted to find the lowest energy structure. actascientific.com For this compound, DFT calculations can predict the relative orientation of the carboxylic acid group and the prop-1-en-2-yl substituent with respect to the benzene (B151609) ring. These calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p) or 6-311++G(2d,p), which define the mathematical functions used to describe the electron orbitals. vjst.vnnih.gov The resulting optimized geometry is fundamental for predicting other molecular properties, including spectroscopic parameters and electronic structure. researchgate.net

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure determination. nih.govmwjscience.com

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. stevens.eduresearchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used in conjunction with DFT to compute these shifts. actascientific.com The accuracy of predicted shifts can be high, often with root mean square errors of 0.2–0.4 ppm for ¹H shifts compared to experimental values. nih.gov Such predictions are invaluable for assigning signals in complex experimental spectra and for understanding how the electronic environment of each nucleus is affected by the molecular structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical DFT predictions for similar structures and are for illustrative purposes.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl H | 12.5 - 13.5 | - |

| Benzene H (ortho to COOH) | 8.0 - 8.2 | - |

| Benzene H (meta to COOH) | 7.5 - 7.7 | - |

| Vinyl H (=CH₂) | 5.1 - 5.3 | - |

| Vinyl H (=CH₂) | 5.4 - 5.6 | - |

| Methyl H (-CH₃) | 2.1 - 2.3 | - |

| Carboxyl C | - | 168 - 172 |

| Benzene C (ipso-COOH) | - | 130 - 133 |

| Benzene C (ortho to COOH) | - | 130 - 132 |

| Benzene C (meta to COOH) | - | 128 - 130 |

| Benzene C (para to COOH) | - | 145 - 148 |

| Quaternary Vinyl C | - | 142 - 145 |

| Methylene Vinyl C (=CH₂) | - | 114 - 117 |

Vibrational Frequencies: DFT calculations are also employed to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained. researchgate.net These theoretical spectra aid in the assignment of complex experimental spectra, where bands can overlap. nih.gov Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.gov

Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: These are hypothetical values based on typical DFT predictions for similar structures and are for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

|---|---|---|

| O-H stretch | 3400 - 3550 | Carboxylic acid hydroxyl group |

| C-H stretch (aromatic) | 3050 - 3150 | Benzene ring C-H bonds |

| C=O stretch | 1700 - 1750 | Carboxylic acid carbonyl group |

| C=C stretch (aromatic) | 1580 - 1620 | Benzene ring skeletal vibrations |

| C=C stretch (alkene) | 1640 - 1660 | Prop-1-en-2-yl group |

| C-O stretch | 1250 - 1350 | Carboxylic acid C-O bond |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

DFT calculations provide detailed information about the energies and spatial distributions of these orbitals.

HOMO: For this compound, the HOMO is typically distributed over the electron-rich parts of the molecule, such as the benzene ring and the prop-1-en-2-yl group. Its energy level (E-HOMO) is related to the molecule's ionization potential and indicates its ability to donate electrons. rsc.org

LUMO: The LUMO is generally localized on the electron-deficient regions, particularly the carboxylic acid group and the aromatic ring. Its energy level (E-LUMO) is related to the electron affinity and signifies the molecule's capacity to accept electrons. rsc.org

The HOMO-LUMO energy gap (ΔE = E-LUMO - E-HOMO) is a critical parameter derived from FMO analysis. A small energy gap suggests high chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org This analysis helps predict the most likely sites for electrophilic and nucleophilic attack and provides insights into the molecule's behavior in chemical reactions and its electronic transition properties. researchgate.netimperial.ac.uk

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. This allows for a comprehensive understanding of reaction feasibility, kinetics, and selectivity.

A transition state (TS) represents the highest energy point along a reaction coordinate. Identifying the structure and energy of the TS is crucial for determining the reaction's activation energy (energy barrier), which governs the reaction rate. Computational methods can locate these TS structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. beilstein-journals.org

For reactions involving this compound, such as esterification, polymerization of the double bond, or electrophilic addition, DFT calculations can model the step-by-step transformation. By calculating the energies of the reactants, transition states, and products, a complete energy profile for the proposed pathway can be constructed. The height of the energy barrier (the difference in energy between the reactants and the transition state) directly relates to how fast the reaction will proceed.

The reaction environment can significantly influence reaction pathways and energy barriers. Computational models can incorporate these effects to provide a more realistic description of the reaction.

Co-catalysts: In many reactions, catalysts or co-catalysts are used to lower the activation energy. Computational studies can model the interaction of this compound with a catalyst, revealing how the catalyst stabilizes the transition state or opens up an alternative, lower-energy reaction pathway. This is essential for designing more efficient catalytic systems.

Solvent Effects: Reactions are typically carried out in a solvent, which can stabilize or destabilize reactants, intermediates, and transition states through electrostatic interactions or specific hydrogen bonding. researchgate.net Computational models can account for these effects using implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to include bulk solvent effects. beilstein-journals.org Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but allows for the study of specific molecule-solvent interactions. researchgate.net Including these effects is often critical for obtaining results that agree with experimental observations.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or chemical properties. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. researchgate.net

In the context of this compound, QSAR studies would involve designing and synthesizing a library of derivatives with systematic variations in their structure. For each derivative, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Based on the 2D connectivity of atoms.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Such as HOMO/LUMO energies, dipole moment, and partial charges.

Hydrophobic descriptors: Like the partition coefficient (logP).

Once the descriptors are calculated and the biological activity (e.g., enzyme inhibition, antimicrobial potency) is experimentally measured for the series of compounds, statistical methods like multiple linear regression or partial least squares are used to build the QSAR model. nih.gov This model can then be used to predict the activity of new derivatives of this compound before they are synthesized, allowing chemists to prioritize the most promising candidates and guide the design of molecules with enhanced activity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational landscape of this compound is largely defined by the rotational freedom of two key functional groups: the prop-1-en-2-yl group and the carboxylic acid group, relative to the central phenyl ring.

Computational studies on the similar molecule, 4-vinylbenzoic acid, have revealed a dynamic conformational disorder associated with the vinyl group. At lower temperatures, the vinyl group is nearly coplanar with the phenyl ring, corresponding to a torsional angle close to 0°. This represents the major, more stable conformer. However, as the temperature increases, large-amplitude torsional motion of the vinyl group leads to the population of a minor conformer, where the torsional angle is closer to 180°. researchgate.net In the case of this compound, the additional methyl group on the vinyl substituent would likely introduce a greater steric hindrance, potentially influencing the energy barrier between conformers and the population distribution at various temperatures.

The carboxylic acid group also contributes to the conformational diversity. The orientation of the hydroxyl proton can exist in either a synperiplanar or antiperiplanar conformation relative to the carbonyl group. Theoretical studies on substituted benzoic acids have generally found the cis (or synperiplanar) isomer, where the hydroxyl proton is oriented towards the carbonyl oxygen, to be more stable.

The intermolecular interactions of this compound are expected to be dominated by the formation of strong hydrogen bonds via the carboxylic acid moieties. Benzoic acid and its derivatives are well-known to form stable centrosymmetric dimers in both the solid state and in non-polar solvents. nih.gov These dimers are characterized by two strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules.

MD simulations of benzoic acid derivatives in the crystalline phase have shown that these hydrogen bonds are dynamic, with the potential for proton transfer events to occur. nih.gov The strength and nature of these hydrogen bonds can be influenced by the electronic properties of the substituent on the phenyl ring. researchgate.net For this compound, the prop-1-en-2-yl group is generally considered to be weakly electron-donating, which would be expected to have a modest influence on the hydrogen bond strength compared to unsubstituted benzoic acid.

Detailed Research Findings from Analogous Systems

Molecular simulations on 4-vinylbenzoic acid have provided quantitative data regarding its conformational behavior as a function of temperature. These findings offer a valuable proxy for understanding the potential dynamics of the prop-1-en-2-yl group in the title compound.

| Temperature (K) | Major Conformer Population (%) | Minor Conformer Population (%) |

|---|---|---|

| Up to 300 | >97 | <3 |

| 363 | 88.2 | 11.8 |

| Temperature (K) | C=C Bond Length (Å) |

|---|---|

| 108 | 1.325 |

| 293 | 1.288 |

| 363 | 1.276 |

The data indicates a significant increase in the population of the minor conformer at higher temperatures, highlighting the dynamic nature of the vinyl group's orientation. researchgate.net The observed decrease in the C=C bond length with increasing temperature is attributed to the disorder associated with the torsional vibration of the vinyl group. researchgate.net It is plausible that the prop-1-en-2-yl group in this compound would exhibit similar, albeit sterically influenced, dynamic conformational behavior.

Applications in Advanced Materials Science and Organic Synthesis

Potential as a Monomer in Polymer Chemistry and Macromolecular Architectures

The presence of the isopropenyl group, also known as a vinylidene group, makes 4-(prop-1-en-2-yl)benzoic acid a promising monomer for polymerization. This functionality allows it to participate in various polymerization reactions to form polymers with unique properties conferred by the pendent benzoic acid moiety.

Incorporation into Specialized Polymer Systems

The structure of this compound allows for its incorporation into a variety of specialized polymer systems. The carboxylic acid group can be deprotonated to yield an anionic monomer, which can be polymerized to create polyelectrolytes or ionomers. These polymers are of interest for applications such as membranes, coatings, and adhesives. Furthermore, the polarity and hydrogen-bonding capability of the benzoic acid group can be exploited to create polymers with specific solubility characteristics and the ability to form supramolecular assemblies.

Role in Living Polymerization Processes

Living polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. While specific studies on the living polymerization of this compound are not widely reported, its structural analog, 4-vinylbenzoic acid, has been successfully polymerized using these methods. researchgate.netcore.ac.uk This suggests that this compound could also be a suitable monomer for these processes. The ability to undergo controlled polymerization would enable the synthesis of well-defined homopolymers and block copolymers incorporating this compound, opening avenues for the creation of novel functional materials.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid group of this compound makes it an excellent candidate as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govrsc.org The carboxylate can coordinate to metal ions in various modes (monodentate, bidentate bridging, etc.), leading to the formation of extended one-, two-, or three-dimensional networks. The isopropenyl group, while not directly involved in coordination, can be a functional handle for post-synthetic modification of the framework or could influence the packing and porosity of the resulting material. The synthesis of MOFs with tunable properties for applications in gas storage, separation, and catalysis is an active area of research, and ligands based on benzoic acid derivatives are widely employed. universityofgalway.iersc.orgnih.govmdpi.com

Building Block in the Synthesis of Complex Organic Molecules

In the realm of organic synthesis, this compound can serve as a versatile building block. The isopropenyl group can undergo a variety of chemical transformations, such as oxidation, reduction, or addition reactions, to introduce new functional groups. The carboxylic acid moiety can be converted into other functional groups like esters, amides, or acid chlorides, providing a handle for further synthetic manipulations. The combination of these two reactive sites on a single molecule allows for its use in multi-step synthetic sequences to construct more complex molecular architectures.

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthetic Methodologies

The imperative of green chemistry necessitates a shift away from traditional synthetic routes that rely on harsh conditions and petroleum-based feedstocks. Future research should prioritize the development of environmentally benign methods for synthesizing 4-(prop-1-en-2-yl)benzoic acid.

Key research avenues include:

Biocatalysis and Microbial Synthesis : Whole-cell biocatalysis and multi-enzyme cascades represent a promising frontier for producing benzoic acid derivatives under mild conditions. nih.gov Research has demonstrated the high-yield production of 4-hydroxybenzoic acid and benzoic acid from renewable feedstocks like L-tyrosine and L-phenylalanine using engineered Escherichia coli. nih.gov Applying similar biocatalytic retrosynthesis approaches to this compound could offer a sustainable alternative to conventional chemical methods. nih.gov

Biomass-Derived Feedstocks : The conversion of lignin (B12514952) and other biomass sources into valuable aromatic chemicals is a cornerstone of sustainable chemistry. rsc.org A scalable and efficient route to produce bio-based benzoates from biomass-derived coumalic acid has been demonstrated, achieving high yields through heterogeneous catalytic reactions in non-toxic solvents. rsc.org Investigating pathways from lignin platform compounds to this compound could significantly reduce the carbon footprint of its production. rsc.org

Green Catalytic Processes : Catalytic liquid phase oxidation using air as the oxidant is an efficient and environmentally friendly process that aligns with the principles of green chemistry. researchgate.net The development of catalytic systems, for instance, those based on cobalt salts, for the selective oxidation of precursors could lead to high-yield, cleaner synthetic routes. researchgate.net

Exploration of Novel Reactivity Patterns

The dual functionality of this compound provides a rich platform for exploring novel chemical transformations. The isopropenyl group and the carboxylic acid handle can react independently or in concert to create a diverse range of molecules and materials.

Future research should focus on:

Advanced Polymerization Techniques : The isopropenyl group is amenable to polymerization. While free-radical polymerization is possible, exploring controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a key opportunity. RAFT has been successfully used for the synthesis of well-defined block copolymers from the structurally similar 4-vinylbenzoic acid (4VBA), allowing for control over molecular weight and architecture. core.ac.uk Applying these techniques to this compound could yield novel functional polymers with tailored properties. core.ac.uk

Cycloaddition Reactions : The alkene moiety of the isopropenyl group can participate in various cycloaddition reactions, which are powerful tools for carbon-carbon bond formation. wikipedia.org Exploring reactions such as the Diels-Alder ([4+2] cycloaddition), 1,3-dipolar cycloadditions, or formal [4+1] cycloadditions could provide facile access to complex cyclic and polycyclic structures incorporating the benzoic acid framework. wikipedia.orgrsc.org These reactions could lead to new scaffolds for pharmaceuticals or materials science.

| Potential Reaction Type | Reactive Site | Description | Potential Outcome |

| Controlled Radical Polymerization (e.g., RAFT) | Isopropenyl group | Polymerization with controlled molecular weight and low polydispersity. | Well-defined homopolymers and block copolymers with carboxylic acid functionality. |

| Diels-Alder Reaction ([4+2] Cycloaddition) | Isopropenyl group | Reaction with a conjugated diene to form a six-membered ring. | Fused-ring systems and complex polycyclic aromatic derivatives. |

| 1,3-Dipolar Cycloaddition | Isopropenyl group | Reaction with a 1,3-dipole (e.g., nitrile oxide, azide) to form a five-membered heterocyclic ring. | Novel heterocyclic compounds with potential biological activity. |

| Esterification / Amidation | Carboxylic acid group | Reaction with alcohols or amines. | Functional esters and amides, modification of polymer side chains. |

Computational Design of Advanced Materials Based on this compound Scaffolds

Computational chemistry provides powerful predictive tools for the rational design of new materials, accelerating discovery while reducing experimental costs. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are particularly suited for investigating molecules like this compound.

Emerging opportunities in this area include:

Predicting Polymer Properties : By creating computational models of polymers derived from this compound, researchers can predict key material properties such as glass transition temperature, mechanical strength, and thermal stability. DFT calculations have been effectively used to compare experimentally determined molecular structures with theoretically optimized ones for other benzoic acid derivatives. nih.gov

Simulating Self-Association and Crystallization : Computational methods can be combined with experimental techniques to understand how molecules self-associate in solution, a critical step that influences crystallization and material morphology. ucl.ac.uk MD simulations can model the formation of hydrogen-bonded dimers and other aggregates, providing insight into the nucleation process. ucl.ac.uk

In Silico Screening for Biological Activity : Molecular docking simulations can predict the binding affinity of this compound derivatives with biological targets. nih.gov Such in silico studies, often supported by DFT for understanding molecular reactivity, can guide the synthesis of new compounds with potential therapeutic applications, as has been done for other benzoic acid derivatives. nih.govresearchgate.net

| Computational Method | Application Area | Predicted Properties / Insights |

| Density Functional Theory (DFT) | Molecular Structure & Reactivity | Optimized molecular geometry, vibrational frequencies (IR/Raman), NMR chemical shifts, electronic properties (HOMO/LUMO energies), reaction pathways. nih.govnih.gov |

| Molecular Dynamics (MD) | Solution Behavior & Material Simulation | Self-association in solution, solvent effects, conformation of polymer chains, prediction of material morphology. ucl.ac.uk |

| Molecular Docking | Drug Discovery & Biology | Binding affinity and interaction modes with protein active sites, prediction of potential biological activity. nih.govresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic Materials | Prediction of electronic absorption spectra (UV-Vis), analysis of electronic transitions. nih.gov |

Integration into Supramolecular Assemblies

The distinct functionalities of this compound make it an ideal supermolecular building block (SBB) for constructing ordered, functional architectures. rsc.org The carboxylic acid can participate in strong, directional interactions like hydrogen bonding and metal coordination, while the isopropenyl group offers a site for secondary modification.

Future research directions include:

Metal-Organic Frameworks (MOFs) : The carboxylic acid group is a classic linker for the synthesis of MOFs. Benzoic acid derivatives have been widely used to construct novel MOFs with diverse topologies and properties, such as gas adsorption and photoluminescence. nih.govrsc.org Using this compound as a ligand could lead to MOFs where the isopropenyl groups line the pores. These groups could then be polymerized post-synthesis to create highly robust frameworks or to alter the pore environment for selective catalysis or separation. nih.gov

Hydrogen-Bonded Networks : The carboxylic acid readily forms strong hydrogen bonds, often leading to the formation of dimeric pairs in the solid state and in non-polar solvents. ucl.ac.uk This property can be harnessed to create extended one-, two-, or three-dimensional hydrogen-bonded organic frameworks (HOFs) or liquid crystalline phases.

Functionalized Surfaces and Nanoparticles : The compound can be used to modify surfaces by anchoring the carboxylic acid group to a metal oxide substrate. This would leave the isopropenyl groups pointing away from the surface, creating a reactive interface that could be used for subsequent grafting or polymerization reactions.

| Supramolecular Structure | Key Driving Interaction | Potential Application |

| Metal-Organic Frameworks (MOFs) | Metal-carboxylate coordination | Gas storage/separation, catalysis, sensing, drug delivery. nih.gov |

| Hydrogen-Bonded Organic Frameworks (HOFs) | Carboxylic acid dimerization (O-H···O) | Porous materials, proton conduction. |

| Liquid Crystals | Hydrogen bonding, π–π stacking | Display technologies, sensors. |

| Self-Assembled Monolayers (SAMs) | Carboxylate-surface binding | Surface functionalization, creation of reactive interfaces. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Prop-1-en-2-yl)benzoic acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. Key reagents include propene derivatives (e.g., allyl halides) and benzoic acid precursors. Reaction conditions (temperature: 80–120°C, solvent: DMF or THF, catalyst: Pd/C or Lewis acids like AlCl₃) must be tightly controlled to avoid side reactions such as over-alkylation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. For detailed protocols, consult synthetic workflows for structurally analogous benzoic acid derivatives .

| Common Reagents | Conditions | Yield Optimization Tips |

|---|---|---|

| Allyl bromide | 100°C, DMF, 12h | Use inert atmosphere (N₂/Ar) |

| Pd/C catalyst | 80°C, THF, 6h | Monitor reaction progress via TLC |

| Potassium carbonate | Reflux, ethanol | Adjust stoichiometry (1:1.2 molar ratio) |

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using slow evaporation (solvent: chloroform/methanol). Data collection requires a diffractometer (e.g., Bruker D8 Venture). For structure solution, use SHELXT (charge-flipping algorithm), and refine with SHELXL (least-squares minimization). WinGX or Olex2 suites provide graphical interfaces for anisotropic displacement parameter adjustments. Validate geometry using PLATON or Mercury .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?